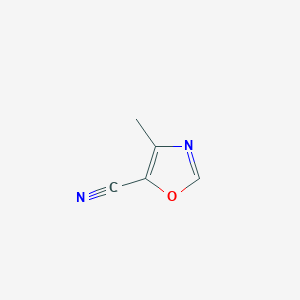
Zinkdibutyldithiocarbamat
Übersicht
Beschreibung
Zinc dibutyldithiocarbamate is an organozinc compound with the chemical formula C₁₈H₃₆N₂S₄Zn . It is widely used as a vulcanization accelerator in the rubber industry, enhancing the cross-linking process of rubber molecules to improve elasticity and durability . This compound is also known for its applications in various industrial and biomedical fields.
Wissenschaftliche Forschungsanwendungen
Zinkdibutyldithiocarbamat hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, Zinkionen freizusetzen, die mit Schwefelatomen in Gummimolekülen interagieren, um Vernetzungen zu bilden. Dies erhöht die Elastizität und Haltbarkeit von Gummip Produkten . In biologischen Systemen wirkt es als dermatologischer Sensibilisator und Allergen, der möglicherweise mit Hautproteinen interagiert, um allergische Reaktionen auszulösen .
Ähnliche Verbindungen:
Zinkdiethyldithiocarbamat: Ähnlich in der Struktur, aber mit Ethylgruppen anstelle von Butylgruppen.
Zinkdimethyldithiocarbamat: Enthält Methylgruppen anstelle von Butylgruppen.
Zink Ethylphenyldithiocarbamat: Enthält Ethyl- und Phenylgruppen.
Einzigartigkeit: This compound ist aufgrund seiner spezifischen Butylgruppen einzigartig, die besondere Eigenschaften wie eine verbesserte Löslichkeit in organischen Lösungsmitteln und eine spezifische Reaktivität in Vulkanisationsprozessen verleihen . Seine Wirksamkeit als Vulkanisationsbeschleuniger und seine vielfältigen Anwendungen in verschiedenen Bereichen machen es zu einer wertvollen Verbindung sowohl in industriellen als auch in wissenschaftlichen Kontexten.
Wirkmechanismus
Target of Action
Zinc dibutyldithiocarbamate (ZDBC) is primarily used as an activator and accelerator in natural and butyl rubber as well as in natural and synthetic latexes . It is also used in rubber-based adhesive systems and as a stabilizer in cement . In the medical field, it is used within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older .
Mode of Action
ZDBC is a dermatological sensitizer and allergen . Sensitivity to ZDBC may be identified with a clinical patch test . It is also used as a catalyst for the synthesis of polyurethanes suitable for biomedical applications . Compared with other organozinc compounds such as zinc acetylacetonate and zinc neodecanoate, ZDBC showed exceptional catalytic performance, capable of forming high molecular weight polyurethanes .
Biochemical Pathways
ZDBC is traditionally used as a highly-efficient catalyst for accelerating rubber vulcanization reactions . It has been demonstrated to have a new application for the synthesis of polyurethanes suitable for biomedical applications . The ZDBC-catalysed biocompatible amphiphilic polyurethanes comprising PEG and PPG blocks form thermo-responsive hydrogels .
Result of Action
The ZDBC-catalysed biocompatible amphiphilic polyurethanes form thermo-responsive hydrogels which showed remarkably low sol-to-gel transition temperatures at surprisingly low concentrations in water . These hydrogels can gelate in situ in the body at physiological temperature, allowing their use as localized depots for the controlled release of drugs .
Action Environment
The action of ZDBC can be influenced by environmental factors. For example, it is recommended to use ZDBC only outdoors or in a well-ventilated area . It is also important to note that ZDBC is very toxic to aquatic life with long-lasting effects .
Biochemische Analyse
Biochemical Properties
Zinc Dibutyldithiocarbamate is known to interact with various enzymes and proteins. It is a part of the dithiocarbamate family, which is known for its diverse structural properties and extensive application in various areas . They possess two sulfur atoms that often act as the binding sites for metal coordination in a monodentate, bidentate, or anisodentate fashion . These different coordination modes enhance the possibility for complex formation and make them useful in different areas, especially in biomedical fields .
Cellular Effects
Zinc Dibutyldithiocarbamate has been found to have significant effects on various types of cells and cellular processes. For instance, it has been used as a catalyst for synthesizing polyurethanes suitable for biomedical applications . It has shown exceptional catalytic performance, capable of forming high molecular weight polyurethanes . Moreover, cell viability studies revealed that residual Zinc Dibutyldithiocarbamate catalysts present in unpurified polyurethane polymers exerted considerably lower cytotoxicities than those catalyzed by tin (IV) catalysts .
Molecular Mechanism
The molecular mechanism of Zinc Dibutyldithiocarbamate involves its interaction with biomolecules at the molecular level. Zinc and nickel ions have been majorly found to bind to the dithiocarbamate in bidentate modes, and consequently, different geometries have resulted from this interaction . The obtained crystallographic data from the complex showed that it existed as a monomer unit, in which all the four sulfur atoms coordinated to the zinc atom to form a distorted tetrahedral complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zinc Dibutyldithiocarbamate have been observed to change over time. For instance, a high-performance liquid chromatographic (HPLC) assay developed for measuring Zinc Dibutyldithiocarbamate levels in latex condoms showed that the levels of Zinc Dibutyldithiocarbamate and Zinc Diethyldithiocarbamate ranged from not detectable to 3.31 and 1.79 mg/condom, respectively .
Dosage Effects in Animal Models
Animal models are widely used to develop newer drugs for the treatment of diabetes and its complications
Metabolic Pathways
Zinc Dibutyldithiocarbamate is involved in several metabolic pathways. Zinc is an essential micronutrient that plays a role in the structural or enzymatic functions of many cellular proteins . Chronic kidney disease (CKD) is a highly prevalent condition characterized by renal fibrosis as its ultimate manifestation. Zinc deficiency is closely associated with CKD, evidenced by its link to renal fibrosis .
Transport and Distribution
It is known that zinc transporters play a critical role in maintaining cellular zinc homeostasis . These transporters, which include the ZnT (SLC30) family that functions to reduce cytoplasmic zinc concentrations and the ZIP (SLC39) family that functions to increase cytoplasmic zinc concentrations, could potentially play a role in the transport and distribution of Zinc Dibutyldithiocarbamate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Zinc dibutyldithiocarbamate can be synthesized through several methods, including the aqueous solution method, wet alkali method, and solvent method . The most common approach involves the reaction of dibutylamine, carbon disulfide, and zinc oxide in an organic solvent like xylene . The reaction typically proceeds as follows:
Step 1: Dissolve zinc oxide and dibutylamine in xylene.
Step 2: Slowly add carbon disulfide to the reaction mixture while maintaining a low temperature (0-10°C).
Step 3: Stir the mixture and gradually raise the temperature to 30-50°C to complete the reaction.
Step 4: Filter, dry, and crush the product to obtain zinc dibutyldithiocarbamate.
Industrial Production Methods: In industrial settings, the wet alkali method is commonly used. This involves synthesizing sodium dibutyldithiocarbamate by reacting dibutylamine, carbon disulfide, and sodium hydroxide in water. The sodium salt is then reacted with zinc sulfate or hydrochloride to produce zinc dibutyldithiocarbamate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Zinkdibutyldithiocarbamat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann zu Disulfiden oxidiert werden.
Reduktion: Es kann zu Thiolen reduziert werden.
Substitution: Es kann an Substitutionsreaktionen mit anderen Metallsalzen teilnehmen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid verwendet.
Substitution: Reaktionen mit Metallsalzen wie Kupfersulfat oder Nickelchlorid sind üblich.
Hauptprodukte:
Oxidation: Disulfide.
Reduktion: Thiole.
Substitution: Metalldithiocarbamate.
Vergleich Mit ähnlichen Verbindungen
Zinc diethyldithiocarbamate: Similar in structure but with ethyl groups instead of butyl groups.
Zinc dimethyldithiocarbamate: Contains methyl groups instead of butyl groups.
Zinc ethylphenyldithiocarbamate: Contains ethyl and phenyl groups.
Uniqueness: Zinc dibutyldithiocarbamate is unique due to its specific butyl groups, which provide distinct properties such as enhanced solubility in organic solvents and specific reactivity in vulcanization processes . Its effectiveness as a vulcanization accelerator and its diverse applications in various fields make it a valuable compound in both industrial and scientific contexts.
Eigenschaften
IUPAC Name |
zinc;N,N-dibutylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H19NS2.Zn/c2*1-3-5-7-10(9(11)12)8-6-4-2;/h2*3-8H2,1-2H3,(H,11,12);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXSVZNGTQTENJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N2S4Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021462 | |
| Record name | Zinc dibutyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Water or Solvent Wet Solid, Other Solid, White solid with a pleasant odor; [HSDB] White to cream-colored powder; [MSDSonline] | |
| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dibutyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7775 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
Decomposes at 296 °C | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in carbon disulfide, benzene, chloroform; insol in water | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.24 at 20 °C/20 °C | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS No. |
136-23-2 | |
| Record name | Zinc dibutyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc dibutyldithiocarbamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14194 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zinc, bis(dibutylcarbamodithioato-.kappa.S,.kappa.S')-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc dibutyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc bis(dibutyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HNM5J934VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104-108 °C | |
| Record name | ZINC DIBUTYLDITHIOCARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2906 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)

![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)

![Benzo[c]chrysene](/img/structure/B89444.png)


![4-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonylamino]benzoic acid](/img/structure/B89450.png)
![1-Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethanamine](/img/structure/B89452.png)



![Dicyclopenta[ef,kl]heptalene](/img/structure/B89459.png)

